molecular formula C23H23N3O3S2 B2483991 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 361480-55-9

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2483991
CAS No.: 361480-55-9
M. Wt: 453.58
InChI Key: UNULYGBYFBBFSM-UHFFFAOYSA-N
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Description

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H23N3O3S2 and its molecular weight is 453.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

  • Types of Reactions: : The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the sulfonyl group can be oxidized or reduced under different conditions.

  • Common Reagents and Conditions: : Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions depend on the desired transformation, such as temperature, pressure, and solvent choice.

  • Major Products: : Depending on the reaction, products can range from sulfoxides and sulfones to substituted benzamides. Each product's formation is governed by the reaction pathway and conditions used.

Scientific Research Applications

  • Chemistry: : In chemistry, this compound serves as a building block for creating more complex molecules. Its reactivity allows for modifications that lead to novel compounds with diverse functionalities.

  • Biology and Medicine: : It has potential as a pharmaceutical agent, with research focusing on its ability to interact with biological targets. Studies have explored its use in treating various diseases due to its inhibitory effects on specific enzymes or receptors.

  • Industry: : Industrial applications include its role as an intermediate in synthesizing materials with specific properties, such as polymers and coatings.

Mechanism of Action: The compound exerts its effects by binding to specific molecular targets, often enzymes or receptors, thus inhibiting or modulating their activity. The sulfonyl group plays a crucial role in binding affinity, while the benzamide core interacts with the target's active site. This interaction disrupts normal biological pathways, leading to the compound's observed effects.

Comparison with Similar Compounds

  • Similar Compounds: : Similar compounds include those with sulfonyl and benzamide groups, such as sulfonamide-based drugs and other benzamide derivatives.

  • Uniqueness: : What sets this compound apart is its dual heterocyclic systems, which confer unique reactivity and binding properties. This structural complexity allows for more targeted interactions and potential therapeutic applications.

List of Similar Compounds

  • Sulfonamide-based drugs

  • Benzamide derivatives

  • Compounds with dual heterocyclic systems

This detailed exploration of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide highlights its synthetic routes, chemical reactivity, research applications, mechanism of action, and its unique position among similar compounds. Its diverse potential makes it a valuable subject of study across various scientific fields.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S2/c27-22(25-23-24-20-7-3-4-8-21(20)30-23)17-9-11-19(12-10-17)31(28,29)26-14-13-16-5-1-2-6-18(16)15-26/h1-2,5-6,9-12H,3-4,7-8,13-15H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNULYGBYFBBFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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